2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride
CAS No.: 2287275-40-3
Cat. No.: VC6906216
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66
* For research use only. Not for human or veterinary use.
![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride - 2287275-40-3](/images/structure/VC6906216.png)
Specification
CAS No. | 2287275-40-3 |
---|---|
Molecular Formula | C7H15ClN2O2 |
Molecular Weight | 194.66 |
IUPAC Name | 2-[5-(aminomethyl)oxolan-3-yl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O2.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H |
Standard InChI Key | RBYSGKYNGPJIAZ-UHFFFAOYSA-N |
SMILES | C1C(COC1CN)CC(=O)N.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a tetrahydrofuran ring (oxolan-3-yl) substituted at the 5-position with an aminomethyl group () and at the 3-position with an acetamide group (). The hydrochloride salt form enhances stability and solubility in aqueous media . Key structural attributes include:
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Tetrahydrofuran core: A five-membered oxygen-containing ring contributing to conformational rigidity.
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Aminomethyl group: A primary amine () attached via a methylene bridge, enabling hydrogen bonding and reactivity.
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Acetamide side chain: A carboxamide group () providing hydrogen-bonding capacity and structural mimicry of peptide bonds.
The 3D conformation reveals a puckered tetrahydrofuran ring, with the aminomethyl and acetamide groups adopting equatorial positions to minimize steric strain .
Synonyms and Identifiers
The compound is recognized by multiple systematic and registry names:
Identifier | Value | Source |
---|---|---|
CAS Number | 2287275-40-3 | PubChem |
EC Number | 983-022-1 | PubChem |
IUPAC Name | 2-[5-(Aminomethyl)oxolan-3-yl]acetamide hydrochloride | PubChem |
Alternative Names | MRD27540, EN300-6736649 | PubChem |
Synthesis and Manufacturing
Example Reaction Conditions
A comparable synthesis for a structurally related amide (lopinavir intermediate) utilized the following steps :
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Thionyl chloride (), DMF | Carboxylic acid activation |
2 | Triethylamine (), 0–10°C | Base for deprotonation |
3 | Ethyl acetate/n-heptane recrystallization | Purification |
These conditions highlight the role of acid chlorides in amide bond formation, a strategy potentially applicable to synthesizing 2-[5-(aminomethyl)oxolan-3-yl]acetamide hydrochloride .
Physical and Chemical Properties
Physicochemical Data
Limited experimental data are available, but computed and inferred properties include:
Spectroscopic Characteristics
Predicted spectral data based on structural analogs:
Research Gaps and Future Directions
Despite its structural promise, significant gaps exist:
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Experimental validation: No published studies directly investigate its biological activity or pharmacokinetics.
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Synthetic optimization: Scalable and stereoselective routes remain undeveloped.
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Safety profiling: Toxicity and stability data are absent from public databases.
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